molecular formula C15H16N2OS B6421984 4-((3-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 886948-91-0

4-((3-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No.: B6421984
CAS No.: 886948-91-0
M. Wt: 272.4 g/mol
InChI Key: FRKLLLICZNWCFU-UHFFFAOYSA-N
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Description

4-((3-Methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one (molecular formula: C₁₈H₁₉N₂OS) is a cyclopenta[d]pyrimidinone derivative featuring a thioether group at position 4, substituted with a 3-methylbenzyl moiety. This compound belongs to a class of molecules studied for their antioxidant properties, particularly in mitigating oxidative stress via radical scavenging . Its structure combines a bicyclic pyrimidinone core with a sulfur-containing substituent, which is critical for modulating electronic and steric interactions that influence biological activity .

Properties

IUPAC Name

4-[(3-methylphenyl)methylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-10-4-2-5-11(8-10)9-19-14-12-6-3-7-13(12)16-15(18)17-14/h2,4-5,8H,3,6-7,9H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKLLLICZNWCFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC(=O)NC3=C2CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones.

    Thioether Formation:

    Cyclopentane Ring Fusion: The final step involves the fusion of the cyclopentane ring to the pyrimidine core, which can be accomplished through a series of cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group in 4-((3-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrimidine ring or the thioether group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Reduced Pyrimidine Derivatives: Formed through reduction reactions.

    Functionalized Derivatives: Formed through substitution reactions.

Scientific Research Applications

4-((3-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((3-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one involves interaction with molecular targets such as enzymes and receptors. It may inhibit specific pathways involved in disease progression, such as the NF-kB inflammatory pathway .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Substituent Position and Antioxidant Activity

The position of substituents on the benzylthio group significantly impacts antioxidant efficacy. For example:

  • Compound 3 (SH-substituted derivative): Exhibited 80% antiradical activity in Fe²⁺-dependent adrenaline oxidation assays, attributed to the thiol group’s direct radical scavenging .
  • 4-((3-Methylbenzyl)thio) (target compound): The meta-methyl group likely balances steric bulk and electronic effects, positioning it between para-substituted analogs and ortho-halogenated derivatives (e.g., 4c , 4d ), which exhibit prooxidant activity due to destabilizing ortho-halogen interactions .

Functional Group Modifications

  • Thiol vs. Thioether Groups : The SH group in Compound 3 outperforms thioether derivatives (e.g., 4a–h ) in antioxidant activity, highlighting the importance of a labile hydrogen for radical quenching .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituent Antioxidant Activity (%)
Target Compound C₁₈H₁₉N₂OS 305.4 3-Methylbenzylthio Not reported
Compound 3 C₇H₈N₂O₂S 184.2 SH group 80%
4b (meta-F-benzyl) C₁₄H₁₂FN₂O₂S 300.3 meta-Fluorobenzylthio 33.33%
4e (para-Br-benzylidene) C₁₉H₁₄Br₂N₂O 443.1 4-Bromobenzylidene Not tested (prooxidant)

Key Research Findings and Trends

Substituent Position : Meta- and para-substituted benzylthio derivatives generally outperform ortho-substituted analogs in antioxidant activity due to reduced steric hindrance and electronic stabilization .

Thiol Superiority : SH-containing derivatives (e.g., Compound 3 ) are more effective radical scavengers than thioethers, though they may exhibit lower stability .

Prooxidant Effects : Ortho-halogenated derivatives (e.g., 4c , 4d ) enhance adrenaline oxidation, underscoring the need for careful substituent selection .

Biological Activity

4-((3-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework combining a pyrimidine ring with a cyclopentane moiety, which may enhance its interaction with biological targets. This article explores the biological activity of this compound, focusing on its medicinal applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H19N3OS, with a molecular weight of approximately 299.41 g/mol. The compound is characterized by the presence of a thioether group, which is known to influence its biological properties significantly.

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Thioxopyrimidine derivatives have been reported to possess diverse anticancer activities, including inhibition of cell proliferation and induction of apoptosis in various cancer cell lines . In vitro studies have shown that similar compounds can significantly reduce tumor cell viability, indicating that this compound may also exhibit such effects.

Neuroprotective Effects

Preliminary research suggests that compounds within this structural class may have neuroprotective effects. The presence of the thioether group is believed to play a role in modulating neuroinflammatory responses and protecting neuronal cells from oxidative stress . Such properties could be beneficial in developing treatments for neurodegenerative diseases.

Antimicrobial Activity

The compound has been noted for its antimicrobial potential as well. Similar thioxopyrimidine derivatives have shown activity against various bacterial strains and fungi . The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.

Case Studies and Research Findings

StudyFocusFindings
Antiviral ActivityDerivatives showed inhibition of viral polymerases with IC50 values < 50 μM.
Anticancer ActivityInduced apoptosis in cancer cells; reduced viability by >70% at 10 μM concentration.
Neuroprotective EffectsDemonstrated reduction in oxidative stress markers in neuronal cells by 40%.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in viral replication and cancer cell metabolism.
  • Oxidative Stress Modulation : Its antioxidant properties could help mitigate oxidative damage in cells.
  • Membrane Disruption : The thioether group may facilitate interactions with microbial membranes, leading to increased permeability and cell death.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 4-((3-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step reactions, starting with cyclopenta[d]pyrimidinone core formation, followed by thioether linkage introduction via nucleophilic substitution. For example, a Mitsunobu reaction or base-mediated coupling (e.g., using NaH in DMF) can attach the 3-methylbenzylthio group. Reaction temperature (e.g., reflux vs. room temperature), solvent polarity, and catalyst choice significantly impact yield and purity. Purification often employs column chromatography with gradients of ethyl acetate/hexane .
  • Data Consideration : Yields for analogous compounds range from 60–85%, with impurities arising from incomplete substitution or oxidation of the thioether. Optimization requires monitoring by TLC and LC-MS .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?

  • Methodology :

  • 1H/13C NMR : Confirms regiochemistry of the cyclopenta[d]pyrimidinone core (e.g., dihydro protons at δ 2.5–3.5 ppm) and the 3-methylbenzyl group (aromatic protons at δ 7.1–7.3 ppm, methyl at δ 2.4 ppm).
  • IR Spectroscopy : Validates carbonyl (C=O stretch at ~1700 cm⁻¹) and thioether (C-S stretch at ~650 cm⁻¹) functionalities.
  • Mass Spectrometry (HRMS) : Determines molecular ion ([M+H]+) and fragmentation patterns to confirm molecular weight and substituent integrity .

Q. What are the preliminary biological screening approaches for this compound?

  • Methodology : Initial screens include:

  • Enzyme Inhibition Assays : Testing against kinases or proteases (e.g., IC50 determination via fluorescence-based assays).
  • Cytotoxicity Profiling : Using MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess antiproliferative activity.
  • Solubility and Stability : PBS/DMSO solubility tests and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzyl group) affect biological activity and target selectivity?

  • Methodology :

  • SAR Studies : Compare analogues with electron-withdrawing (e.g., -NO2) or electron-donating (e.g., -OCH3) groups on the benzyl ring. For example, nitro groups may enhance kinase inhibition but reduce solubility.
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to targets like EGFR or CDK2. Methyl substitution at the 3-position improves hydrophobic interactions in the ATP-binding pocket .
    • Data Contradiction : While some studies report enhanced potency with bulkier substituents, others note reduced cell permeability. Resolution requires parallel ADMET profiling .

Q. What mechanistic insights exist for this compound’s interaction with biological targets, and how can conflicting data be reconciled?

  • Methodology :

  • Kinetic Assays : Measure time-dependent inhibition (e.g., pre-incubation effects) to distinguish competitive vs. non-competitive binding.
  • Western Blotting : Validate target modulation (e.g., phosphorylation status of EGFR in treated vs. untreated cells).
    • Data Contradiction : Discrepancies in IC50 values across studies may arise from assay conditions (e.g., ATP concentration in kinase assays). Standardizing protocols (e.g., ATP at Km) is critical .

Q. How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be addressed through formulation or prodrug design?

  • Methodology :

  • Prodrug Synthesis : Introduce hydrolyzable groups (e.g., acetylated thioether) to enhance solubility.
  • Nanoparticle Encapsulation : Use PLGA-based carriers to improve plasma half-life.
  • Pharmacokinetic Studies : Monitor Cmax, Tmax, and AUC in rodent models via LC-MS/MS .

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